molecular formula C8H8BrI B14028541 1-Bromo-3-iodo-2,5-dimethylbenzene

1-Bromo-3-iodo-2,5-dimethylbenzene

Cat. No.: B14028541
M. Wt: 310.96 g/mol
InChI Key: MXJRBCIEMOMMIS-UHFFFAOYSA-N
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Description

1-Bromo-3-iodo-2,5-dimethylbenzene is an aromatic compound with the molecular formula C8H8BrI It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with bromine, iodine, and methyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-iodo-2,5-dimethylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 2,5-dimethylbenzene (m-xylene) followed by iodination. The bromination is typically carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The iodination can be achieved using iodine (I2) and a suitable oxidizing agent like nitric acid (HNO3) or potassium iodate (KIO3) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-iodo-2,5-dimethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The methyl groups can be oxidized to form carboxylic acids or reduced to form alkanes.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in organic solvents.

Major Products Formed

    Substitution: Formation of compounds like 1-methoxy-3-iodo-2,5-dimethylbenzene.

    Oxidation: Formation of 3-iodo-2,5-dimethylbenzoic acid.

    Coupling: Formation of biaryl compounds with various substituents.

Scientific Research Applications

1-Bromo-3-iodo-2,5-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.

    Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and diagnostic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-iodo-2,5-dimethylbenzene in chemical reactions involves the formation of reactive intermediates such as arenium ions during electrophilic aromatic substitution. The presence of bromine and iodine atoms influences the reactivity and orientation of further substitutions on the benzene ring. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3,5-dimethylbenzene: Similar structure but lacks the iodine atom.

    1-Iodo-3,5-dimethylbenzene: Similar structure but lacks the bromine atom.

    1-Bromo-2,5-dimethylbenzene: Similar structure but with different substitution pattern.

Uniqueness

1-Bromo-3-iodo-2,5-dimethylbenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for versatile applications in synthesis and research, making it a valuable compound in various fields.

Properties

Molecular Formula

C8H8BrI

Molecular Weight

310.96 g/mol

IUPAC Name

1-bromo-3-iodo-2,5-dimethylbenzene

InChI

InChI=1S/C8H8BrI/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,1-2H3

InChI Key

MXJRBCIEMOMMIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)I)C)Br

Origin of Product

United States

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